(S)-(-)-1-(1-Naphthyl)ethylamine

Description

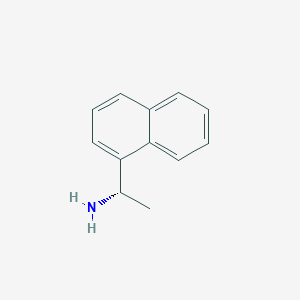

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUCQWIICFPOD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014549 | |

| Record name | 1-Naphthalenemethanamine, alpha-methyl-, (alphaS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-89-0 | |

| Record name | (-)-1-(1-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine, alpha-methyl-, (alphaS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenemethanamine, alpha-methyl-, (alphaS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (S)-(-)-1-(1-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(1-Naphthyl)ethylamine is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique stereochemical properties make it an invaluable tool as a chiral resolving agent and a versatile building block for the synthesis of enantiomerically pure compounds. This technical guide provides an in-depth overview of the core physical properties of this compound, details the experimental methodologies for their determination, and illustrates its application in a common experimental workflow.

Core Physical and Chemical Properties

This compound is a colorless to light brown liquid under standard conditions.[1] Its chiral nature, arising from the stereocenter at the ethylamine (B1201723) group attached to the naphthalene (B1677914) ring, is a key feature that dictates its applications in asymmetric synthesis.

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₃N | |

| Molecular Weight | 171.24 g/mol | [1][2][3] |

| Boiling Point | 153 °C at 11 mmHg | Boiling point is pressure-dependent.[1][2][4] |

| 289.9 °C at 760 mmHg | [5] | |

| Density | 1.067 g/mL at 20 °C | [1][2][4] |

| Specific Rotation ([α]D²⁰) | -59° (c=5 in methanol) | A key indicator of its stereochemical identity.[1][2] |

| Refractive Index (n²⁰D) | 1.623 | [1][2][4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Soluble in chloroform (B151607) and ethanol.[4] | Slightly soluble in water.[6] |

| Appearance | Colorless to brown liquid | [1] |

Experimental Protocols

The accurate determination of the physical properties of this compound is crucial for its application in research and development. The following sections detail the standard methodologies for measuring its key physical constants.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient technique.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil, making sure the sample is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is a flask with a precise volume used to determine the density of a liquid.

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Specific Rotation Measurement (Polarimetry)

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 dm in length

-

Sodium D-line lamp (589 nm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

A solution of this compound of a known concentration is prepared by accurately weighing the compound and dissolving it in a specific volume of a suitable solvent (e.g., methanol).

-

The polarimeter is calibrated with the pure solvent (blank reading).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are in the light path.

-

The observed optical rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

Application Workflow: Chiral Resolution of a Racemic Acid

A primary application of this compound is in the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.

Caption: Workflow for the chiral resolution of a racemic acid.

Conclusion

This compound is a cornerstone chiral building block in modern organic chemistry. A thorough understanding of its physical properties and the methodologies for their determination is essential for its effective application in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities. The workflow presented highlights its practical utility in chiral resolution, a fundamental technique in stereoselective synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]

- 5. chemconnections.org [chemconnections.org]

- 6. murov.info [murov.info]

(S)-(-)-1-(1-Naphthyl)ethylamine chemical structure and chirality

An In-depth Technical Guide to (S)-(-)-1-(1-Naphthyl)ethylamine: Chemical Structure and Chirality

Introduction

This compound is a chiral amine that serves as a critical building block and reagent in various fields, most notably in pharmaceutical and fine chemical synthesis.[1][2] Its well-defined stereochemistry makes it an invaluable tool for asymmetric synthesis, where the creation of enantiomerically pure compounds is essential for biological activity and safety.[1] This guide provides a detailed examination of its chemical structure, chirality, physicochemical properties, and synthesis, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Chirality

This compound, also known as (S)-(-)-α-Methyl-1-naphthalenemethanamine, possesses the chemical formula C₁₂H₁₃N.[1] Its structure consists of a naphthyl group and an aminoethyl group attached to a single stereocenter.

Chirality: The chirality of the molecule arises from the central carbon atom (the α-carbon) which is bonded to four different substituents:

-

A 1-naphthyl group

-

An amino group (-NH₂)

-

A methyl group (-CH₃)

-

A hydrogen atom (-H)

This tetrahedral arrangement makes the molecule chiral and exist as a pair of non-superimposable mirror images or enantiomers: this compound and (R)-(+)-1-(1-Naphthyl)ethylamine.

-

Stereochemical Descriptor (S): The '(S)' designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priorities of the substituents attached to the chiral center are assigned as follows:

-

-NH₂ (highest priority due to the atomic number of Nitrogen)

-

-C₁₀H₇ (Naphthyl group)

-

-CH₃ (Methyl group)

-

-H (lowest priority) When viewing the molecule with the lowest priority group (Hydrogen) pointing away, the sequence from the highest to the lowest priority (1→2→3) proceeds in a counter-clockwise direction, hence the '(S)' (from the Latin sinister for left) configuration.

-

-

Optical Rotation (-): The '(-)' sign, or levorotatory, indicates that this enantiomer rotates the plane of plane-polarized light to the left. This is an experimentally determined property and is not directly predictable from the (S) or (R) designation.

Caption: 3D representation and CIP priorities for this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, making it a reliable reagent for synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N | [1][3] |

| Molecular Weight | 171.24 g/mol | [1] |

| CAS Number | 10420-89-0 | [1] |

| Appearance | Colorless to brown liquid | [1][4] |

| Density | 1.067 g/mL at 20 °C | [1] |

| Boiling Point | 153 °C at 11 mmHg | [1][4] |

| Refractive Index (n20/D) | 1.623 | [1] |

| Optical Rotation [α]D²⁰ | -59° (c=5 in methanol) | [1] |

| Assay | ≥99% | |

| Enantiomeric Excess (ee) | ≥98% (GLC) | |

| Solubility | Soluble in chloroform, ethanol | [4][5] |

Experimental Protocol: Asymmetric Synthesis

Obtaining enantiomerically pure this compound is crucial for its applications. Asymmetric synthesis provides a direct route to the desired enantiomer. The following protocol is based on the catalytic asymmetric reduction of a ketone oxime precursor.[6][7]

Objective: To synthesize this compound from 1-(1-naphthyl)ethanone oxime via asymmetric catalytic reduction.

Reagents and Materials:

-

1-(1-naphthyl)ethanone oxime

-

Ammonium (B1175870) formate (B1220265) (HCOONH₄)

-

Catalyst: Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II)

-

Solvent (e.g., Ethanol)

-

Nitrogen gas

-

Standard laboratory glassware for reflux and extraction

-

Celite for filtration

-

Dichloromethane (B109758) and Ether for extraction

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a condenser, add 1-(1-naphthyl)ethanone oxime and ethanol. Stir the mixture until the solid is completely dissolved.

-

Inert Atmosphere: Purge the system with nitrogen gas for approximately 30 minutes to create an inert atmosphere.

-

Catalyst Addition: Add the (S,S)-ruthenium catalyst to the reaction mixture. The molar ratio of substrate to catalyst is a critical parameter for achieving high enantioselectivity.

-

Reductant Addition: Add ammonium formate, which serves as the reducing agent. The molar ratio of the oxime to ammonium formate is typically in the range of 1:3.0 to 1:35.0.[6][7]

-

Reflux: Heat the reaction mixture to reflux and maintain stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst and other insoluble materials.

-

Remove the solvent (ethanol) from the filtrate under reduced pressure using a rotary evaporator.

-

-

Extraction and Purification:

-

Treat the residue with concentrated hydrochloric acid, followed by water, and extract with ether to remove organic impurities.

-

Adjust the pH of the aqueous phase to approximately 10 with ammonia.

-

Extract the product into dichloromethane multiple times.

-

Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure to yield the final product, this compound.

-

Expected Outcome: This method can produce this compound with high yield (up to 90%) and excellent chiral purity (up to 96% ee).[6][7]

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound is extensive, particularly in contexts requiring stereochemical control.

-

Chiral Resolving Agent: It is widely used to separate racemic mixtures of acidic compounds by forming diastereomeric salts, which can then be separated by crystallization.[8]

-

Asymmetric Synthesis: It serves as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction before being cleaved.[1] This is fundamental in producing compounds with a specific desired optical activity.[1]

-

Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][9] A notable example is its use in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism.[9][10]

-

Chiral Ligand Synthesis: It is used to synthesize chiral ligands for organometallic catalysis, enabling enantioselective transformations.[11]

-

Material Science: The amine is used in formulating advanced materials like polymers and coatings to enhance their properties.[1]

Conclusion

This compound is a cornerstone chiral amine with a well-defined structure and stereochemistry. Its physicochemical properties are thoroughly characterized, and robust protocols for its asymmetric synthesis allow for the production of high-purity material. For researchers and professionals in drug development and chemical synthesis, it is an indispensable tool for controlling chirality, enabling the creation of complex, enantiomerically pure molecules with significant biological and material applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(-)-α-(1-Naphthyl)ethylamine [webbook.nist.gov]

- 4. This compound CAS#: 10420-89-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and this compound - Google Patents [patents.google.com]

- 7. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and this compound - Google Patents [patents.google.com]

- 8. This compound [myskinrecipes.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

(S)-(-)-1-(1-Naphthyl)ethylamine CAS number and synonyms

An In-depth Technical Guide to (S)-(-)-1-(1-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal chiral amine in synthetic and pharmaceutical chemistry. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and resolution, and its significant applications.

Chemical Identity

This compound is a chiral amine widely utilized as a resolving agent and a key building block in asymmetric synthesis.[1][2]

-

CAS Number: 10420-89-0[1]

-

Molecular Formula: C₁₂H₁₃N[1]

-

Molecular Weight: 171.24 g/mol [3]

-

IUPAC Name: (1S)-1-(Naphthalen-1-yl)ethanamine

A comprehensive list of its synonyms is provided in the table below for easy reference.

| Synonym |

| (S)-(-)-α-Methyl-1-naphthalenemethylamine |

| (S)-(-)-α-(1-Aminoethyl)naphthalene |

| (S)-1-(1-NAPHTHYL)ETHYLAMINE |

| (S)-(-)-Naphthylethylamine |

| (S)-α-Methyl-1-naphthalenemethanamine |

| (1S)-1-(Naphthalen-1-yl)ethanamine |

| (S)-(-)-alpha-(1-Naphthyl)ethylamine |

| l-α-(1-Naphthyl)ethylamine |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Appearance | Colorless to light orange to yellow clear liquid[4] |

| Density | 1.067 g/mL at 20 °C[3][4] |

| Boiling Point | 153 °C at 11 mmHg[3][4] |

| Refractive Index | n20/D 1.623[3] |

| Optical Rotation | [α]20/D −59° (c = 5 in methanol)[3] |

| Optical Purity (ee) | ≥98% (GLC)[3] |

| Solubility | Soluble in chloroform (B151607) and ethanol[4] |

| Storage | Store at 0-8 °C under inert gas[1][4] |

Experimental Protocols

Detailed methodologies for the synthesis and resolution of this compound are presented below. These protocols are intended for use by trained professionals in a laboratory setting.

Asymmetric Synthesis via Catalytic Reduction

This protocol describes the synthesis of this compound from 1-(1-naphthyl)ethanone oxime using a chiral ruthenium catalyst.[5][6]

Materials:

-

1-(1-Naphthyl)ethanone oxime

-

Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II) catalyst

-

20% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

In a four-necked flask equipped with a condenser, add 1-(1-naphthyl)ethanone oxime (0.30 mol, 55.5g) and ethanol (150ml). Stir the mixture until the solid is completely dissolved.

-

Bubble nitrogen gas through the solution for 30 minutes to create an inert atmosphere.

-

Add the ruthenium catalyst (0.93 mmol, 0.592g) to the reaction mixture.

-

Add distilled ammonium formate (1.5 mol, 94.5g) to the flask.

-

Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using liquid chromatography until the starting material disappears.

-

Upon completion, add 210ml of water to the reaction mixture.

-

Adjust the pH of the solution to 9 using a 20% sodium carbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 200ml).

-

Combine the organic extracts, wash once with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the dichloromethane by distillation.

-

Purify the resulting yellow oily product by vacuum distillation to obtain this compound as a light-yellow liquid. The expected yield is approximately 87% with a chiral purity of about 96% ee.[5][6]

Resolution of Racemic 1-(1-Naphthyl)ethylamine (B3023371) using L-Aspartic Acid

This protocol outlines the resolution of a racemic mixture of 1-(1-naphthyl)ethylamine using L-aspartic acid as the resolving agent.[7]

Materials:

-

Racemic 1-(1-Naphthyl)ethylamine

-

L-Aspartic acid

-

Dioxane

-

Water

-

Sodium hydroxide (B78521) solution

Procedure:

-

In a suitable reaction vessel, combine racemic 1-(1-naphthyl)ethylamine (2.9 mol, 500g) and L-aspartic acid (2.9 mol, 389g).

-

Add a solvent mixture of dioxane (1000ml) and water (1500ml).

-

Heat the mixture with stirring until the solution becomes clear.

-

Allow the solution to cool overnight, which will lead to the precipitation of the diastereomeric salt.

-

Filter the mixture to collect the aspartate salt of (S)-1-(1-naphthyl)ethylamine.

-

To isolate the free amine, treat the collected salt with a sodium hydroxide solution to basify it.

-

Extract the resulting (S)-1-(1-naphthyl)ethylamine with a suitable organic solvent.

-

Dry the organic extract and concentrate it to obtain the purified S-enantiomer. The enantiomeric excess for a single resolution can reach over 98%.[7]

Applications in Research and Development

This compound is a valuable compound with several key applications:

-

Chiral Resolving Agent: It is widely used for the separation of racemic mixtures of acidic compounds through the formation of diastereomeric salts.[2]

-

Asymmetric Synthesis: It serves as a crucial chiral auxiliary or building block in the synthesis of enantiomerically pure compounds.[1] This is particularly important in the pharmaceutical industry to enhance the efficacy and safety of drug products.[1]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, notably in the development of drugs targeting neurological disorders.[1] For example, its R-enantiomer is a key intermediate for the calcimimetic agent Cinacalcet.[6]

-

Chiral Ligand Synthesis: It is used in the synthesis of chiral ligands for organometallic catalysis.[4]

-

Analytical Chemistry: It can be used as a standard in analytical methods for the accurate quantification of related chiral compounds.[1]

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and resolution of this compound.

Caption: Asymmetric synthesis of this compound.

Caption: Resolution of racemic 1-(1-Naphthyl)ethylamine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound = 99 10420-89-0 [sigmaaldrich.com]

- 4. This compound CAS#: 10420-89-0 [m.chemicalbook.com]

- 5. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and this compound - Google Patents [patents.google.com]

- 6. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and this compound - Google Patents [patents.google.com]

- 7. CN101407465B - Method for preparing optical pure 1-(1-naphthyl)ethylamine by separation - Google Patents [patents.google.com]

Spectroscopic Analysis of (S)-(-)-1-(1-Naphthyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral amine (S)-(-)-1-(1-Naphthyl)ethylamine, a critical building block in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Below are the 1H and 13C NMR data, which provide detailed information about the hydrogen and carbon environments within the molecule.

1H NMR Spectroscopic Data

The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the naphthyl group, the methine proton, and the methyl protons of the ethylamine (B1201723) side chain.

Table 1: 1H NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic H | 8.093 |

| Aromatic H | 7.833 |

| Aromatic H | 7.707 |

| Aromatic H | 7.611 |

| Aromatic H | 7.487 |

| Aromatic H | 7.45 |

| Aromatic H | 7.44 |

| -CH(NH2)- | 4.895 |

| -NH2 | 1.57 |

| -CH3 | 1.502 |

Note: Assignments were confirmed by H-H COSY.[1]

13C NMR Spectroscopic Data

Table 2: Predicted 13C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Naphthyl C | 135 - 145 |

| Aromatic CH | 120 - 135 |

| -CH(NH2)- | 50 - 60 |

| -CH3 | 20 - 30 |

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of this compound.

-

Instrumentation : A high-field NMR spectrometer, such as a Varian CFT-20 (400 MHz or higher), is typically used.[1][3]

-

Sample Preparation : A solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (B32938) (CDCl3), at a concentration of approximately 0.05 mL of the amine in 0.5 mL of solvent.[1]

-

Data Acquisition : Standard pulse sequences are used to acquire both 1H and 13C NMR spectra. For 1H NMR, parameters such as spectral width, acquisition time, and number of scans are optimized to ensure good signal-to-noise ratio and resolution. For 13C NMR, proton decoupling is employed to simplify the spectrum. Two-dimensional NMR experiments like COSY can be performed to aid in the assignment of proton signals.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

FTIR Spectroscopic Data

The FTIR spectrum of this compound is characterized by absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the naphthyl ring.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| ~800 | C-H Bend | Aromatic (out-of-plane) |

Note: This is a generalized interpretation. Specific peak positions can be found in various spectral databases.[4][5]

Experimental Protocol: FTIR Spectroscopy

The FTIR spectrum of liquid this compound is typically obtained using the following procedure.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[2]

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum is often recorded "neat" (undiluted). A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates (capillary cell method).[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.[2]

-

Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 400 cm-1).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(10420-89-0) 1H NMR spectrum [chemicalbook.com]

- 2. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(10420-89-0) IR3 spectrum [chemicalbook.com]

- 5. (S)-(-)-α-(1-Naphthyl)ethylamine [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of (S)-(-)-1-(1-Naphthyl)ethylamine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-1-(1-Naphthyl)ethylamine, a critical chiral amine used in asymmetric synthesis and pharmaceutical development. Due to a notable absence of quantitative solubility data in publicly available literature, this guide focuses on providing detailed experimental protocols for determining its solubility in a range of common solvents.

Introduction

This compound is a chiral amine of significant interest in organic synthesis, serving as a resolving agent and a precursor for chiral ligands and catalysts. Its solubility in various solvents is a fundamental physical property that dictates its application in reaction media, purification processes, and formulation development. Understanding and quantifying this solubility is paramount for process optimization and ensuring reproducibility in research and manufacturing.

Qualitative Solubility Profile

Based on available safety data sheets and chemical catalogs, the qualitative solubility of this compound has been described as follows:

While this information provides a general guideline, it lacks the quantitative detail required for precise experimental design and process scale-up.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive set of common solvents. Therefore, the following sections provide detailed experimental protocols to enable researchers to generate this critical data.

The following table is provided as a template for presenting experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| n-Propanol | 25 | Gravimetric | ||

| Isopropanol | 25 | Gravimetric | ||

| n-Butanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Chloroform | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric | ||

| Water | 25 | HPLC/UV-Vis |

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the solvent, the concentration of the solute, and the available analytical instrumentation. For this compound, which is a liquid at room temperature, the following protocols are recommended.

Gravimetric Method for Organic Solvents

This method is suitable for determining the solubility of a liquid solute in a volatile organic solvent.

Methodology:

-

Sample Preparation: Prepare a series of vials with a fixed volume of the desired organic solvent (e.g., 10 mL).

-

Equilibration: Add increasing, precisely weighed amounts of this compound to each vial. Seal the vials to prevent solvent evaporation.

-

Saturation: Shake the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer until equilibrium is reached. This may take several hours. A saturated solution is identified by the presence of a stable, separate liquid phase of the amine.

-

Phase Separation: Carefully separate the saturated solvent phase from the excess amine. This can be achieved by allowing the phases to settle and then carefully pipetting the solvent layer.

-

Solvent Evaporation: Transfer a known volume of the saturated solvent phase to a pre-weighed, dry container.

-

Drying and Weighing: Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the amine.

-

Calculation: Once the solvent is completely removed, weigh the container with the residual amine. The difference in weight gives the mass of the dissolved amine. Calculate the solubility in g/100 mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Method for Aqueous and Organic Solvents

This method is highly accurate and suitable for a wide range of concentrations, particularly for determining the slight solubility in water.

Methodology:

-

Instrument and Column: Use a standard HPLC system with a UV detector. A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak®) is recommended to ensure the enantiomeric purity of the dissolved amine is monitored, although a standard C18 column can be used for quantification.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with a suitable buffer to control pH, is typically used. The exact composition should be optimized for good peak shape and retention time.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Sample Analysis: Filter an aliquot of the saturated solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved droplets. Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine the concentration of the amine from the calibration curve.

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

UV-Visible Spectrophotometry for Aromatic Solvents

Given the naphthyl group, this compound exhibits strong UV absorbance, which can be utilized for solubility determination, especially in solvents that do not absorb in the same region.

Methodology:

-

Wavelength of Maximum Absorbance (λmax): Dissolve a small amount of the amine in the solvent of interest and scan the UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a Beer-Lambert law calibration curve.

-

Saturated Solution and Analysis: Prepare a saturated solution and filter it as described in the HPLC method (steps 4 and 5).

-

Measurement and Calculation: Measure the absorbance of the appropriately diluted saturated solution and determine its concentration from the calibration curve. Calculate the solubility, accounting for any dilution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide addresses the critical need for quantitative solubility data for this compound. By providing detailed, validated experimental protocols, researchers, scientists, and drug development professionals are equipped to generate the necessary data to support their work in synthesis, purification, and formulation. The presented workflow and data table template offer a standardized approach to ensure consistency and comparability of results across different laboratories and applications.

References

An In-depth Technical Guide to the Stereochemical Properties of (S)-(-)-1-(1-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(1-Naphthyl)ethylamine is a chiral amine of significant importance in the fields of organic synthesis and pharmaceutical development. Its utility primarily stems from its application as a chiral resolving agent, a critical component in the synthesis of enantiomerically pure compounds, and as a chiral auxiliary. This technical guide provides a comprehensive overview of the stereochemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in chiral resolution, and methods for the determination of its enantiomeric purity.

Physicochemical and Stereochemical Properties

This compound is a colorless to light orange or yellow transparent liquid that is sensitive to air and heat, and is hygroscopic.[1] Its key physical and stereochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃N | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2][3] |

| Appearance | Colorless to light orange/yellow liquid | [1][2] |

| Boiling Point | 153 °C at 11 mmHg | [1][2][3] |

| 125 °C at 3 mmHg | [1] | |

| 289.9 °C at 760 mmHg | [4] | |

| Density | 1.067 g/mL at 20 °C | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.623 | [1][2][3] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Solubility | Soluble in chloroform (B151607) and ethanol. | [1][5] |

Table 2: Stereochemical Properties

| Property | Value | Conditions | Reference(s) |

| Specific Rotation ([α]²⁰/D) | -59° | c = 5 in methanol (B129727) | [3] |

| -60° | c = 2 in methanol | [1] | |

| Enantiomeric Excess (ee) | ≥98% (GLC) | [3] |

Table 3: Spectroscopic Data

| Spectrum Type | Key Signals/Characteristics | Reference(s) |

| ¹H NMR | Signals observed at δ (ppm): 8.09, 7.83, 7.71, 7.61, 7.49, 7.45, 4.90, 1.57, 1.50. | |

| ¹³C NMR | Data available. | |

| Infrared (IR) | Data available. | |

| Mass Spectrometry (MS) | Data available. | |

| Circular Dichroism (CD) | Spectra are dependent on the conformational structure in solution. | [6] |

Experimental Protocols

Synthesis of Racemic 1-(1-Naphthyl)ethylamine

The racemic precursor is commonly synthesized via reductive amination of 1'-acetonaphthone (B143366).

General Procedure:

-

A mixture of 1'-acetonaphthone (10 mmol), hydroxylamine (B1172632) hydrochloride (15 mmol), ammonium (B1175870) formate (B1220265) (60 mmol), and zinc powder (30 mmol) in methanol (30 mL) is stirred under reflux.

-

Upon reaction completion, the mixture is filtered through Celite.

-

The solvent is removed from the filtrate via rotary evaporation.

-

The residue is treated with concentrated hydrochloric acid, followed by water, and then extracted with ether to remove organic impurities.

-

The aqueous phase is basified to pH 10 with ammonia (B1221849) and extracted with dichloromethane.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield racemic 1-(1-naphthyl)ethylamine.

Asymmetric Synthesis of this compound

An asymmetric synthesis route involves the catalytic reduction of 1-(1-naphthyl)ethanone oxime.

Procedure:

-

1-(1-Naphthyl)ethanone oxime is reduced using ammonium formate in the presence of a chiral ruthenium catalyst, specifically chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II).[7][8]

-

The reaction is carried out in a suitable solvent such as ethanol.

-

After the reaction is complete, the mixture is worked up by adding water and adjusting the pH to 9 with a sodium carbonate solution.

-

The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated.

-

Purification by vacuum distillation yields this compound with a high enantiomeric excess (typically around 96% ee).[7][8]

Chiral Resolution of a Racemic Carboxylic Acid

This compound is widely used to resolve racemic carboxylic acids by forming diastereomeric salts that can be separated by fractional crystallization.

General Protocol:

-

The racemic carboxylic acid is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

An equimolar amount of this compound is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.

-

The crystallized salt is collected by filtration and can be recrystallized to improve diastereomeric purity.

-

The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the enantiomerically pure amine and the carboxylate salt.

-

The free amine can be removed by extraction, and the aqueous layer is then acidified (e.g., with HCl) to precipitate the enantiomerically enriched carboxylic acid.

-

The carboxylic acid is collected by filtration and dried.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of this compound is crucial for its applications and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 4: Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | CHIROBIOTIC V2, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | [A] Methanol; [B] 20 mM Ammonium Acetate (90:10, A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 230 nm |

| Injection Volume | 2 µL |

| Sample Preparation | 1 mg/mL in methanol |

| Reference:[9][10] |

Visualized Workflows and Relationships

Diagram 1: Synthesis and Resolution Logical Flow

Caption: Logical flow of synthesis pathways and a typical chiral resolution application.

Diagram 2: Experimental Workflow for Chiral Resolution

Caption: Step-by-step experimental workflow for the chiral resolution of a racemic acid.

Applications in Research and Development

This compound is a cornerstone in asymmetric synthesis for several reasons:

-

Chiral Resolving Agent: Its primary application is in the separation of enantiomers of chiral carboxylic acids and other acidic compounds through the formation of diastereomeric salts.

-

Chiral Auxiliary: It can be used as a chiral auxiliary to control the stereochemistry of a reaction, after which it can be cleaved from the molecule.

-

Synthesis of Chiral Ligands: This amine is a precursor for the synthesis of various chiral ligands that are employed in transition-metal-catalyzed asymmetric reactions.

-

Pharmaceutical Intermediates: It serves as a key building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2] Its stereospecific interactions are vital for the efficacy and safety of many drugs.[2]

Conclusion

This technical guide has provided a detailed overview of the stereochemical properties, synthesis, and applications of this compound. The tabulated data offers a quick reference for its physical and chemical characteristics, while the experimental protocols provide a practical foundation for its use in a laboratory setting. The visualized workflows illustrate the logical connections between its synthesis and application. For researchers, scientists, and professionals in drug development, a thorough understanding of this versatile chiral amine is essential for the advancement of asymmetric synthesis and the creation of novel, enantiomerically pure molecules.

References

- 1. This compound(10420-89-0) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Asymmetric Synthesis of Remotely Chiral Naphthols and Naphthylamines via Naphthoquinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. 1-(1-HYDROXY-4-METHOXY-NAPHTHALEN-2-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 9. High Resolution Spectroscopic Studies of 1-(1-Naphthyl)ethylamine in S0 and S1: Exploring the Dependence of Circular Dichroism on Conformational Structure | NIST [nist.gov]

- 10. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: An In-depth Technical Guide to (S)-(-)-1-(1-Naphthyl)ethylamine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-(1-Naphthyl)ethylamine stands as a pivotal chiral building block in modern organic synthesis, prized for its efficacy in inducing stereoselectivity in a wide array of chemical transformations. Its applications span from the classical resolution of racemic mixtures to its sophisticated use as a chiral auxiliary and in the construction of specialized chiral ligands for asymmetric catalysis. This technical guide provides a comprehensive overview of the role of this compound, complete with quantitative data, detailed experimental protocols, and workflow diagrams to illuminate its practical application in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 10420-89-0 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | Colorless to light yellow liquid |

| Optical Rotation | [α]²⁰/D −59°, c = 5 in methanol |

| Boiling Point | 153 °C/11 mmHg |

| Density | 1.067 g/mL at 20 °C |

Core Applications in Asymmetric Synthesis

This compound's utility in asymmetric synthesis is multifaceted, primarily functioning as a chiral resolving agent and a chiral auxiliary.

Chiral Resolving Agent

The classical resolution of racemates via the formation of diastereomeric salts remains a robust and widely used method for obtaining enantiomerically pure compounds. This compound serves as an effective resolving agent for a variety of acidic compounds. The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization.

General Workflow for Chiral Resolution:

Basic principles of using (S)-(-)-1-(1-Naphthyl)ethylamine

An In-depth Technical Guide on the Core Principles of Using (S)-(-)-1-(1-Naphthyl)ethylamine

Introduction

This compound, often abbreviated as (S)-NEA, is a chiral aromatic amine that serves as a cornerstone reagent in stereochemistry and asymmetric synthesis. Its rigid naphthyl group and chiral center make it an exceptionally effective tool for discriminating between enantiomers. This technical guide details the fundamental principles of its application, focusing on its roles in chiral resolution, asymmetric synthesis, and as a chiral solvating agent for NMR spectroscopy. The content is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this versatile molecule.

Physicochemical and Optical Properties

The efficacy of this compound in chiral applications is rooted in its well-defined physical and optical characteristics. A summary of these properties is provided below.

| Property | Value | Reference |

| CAS Number | 10420-89-0 | [1] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Form | Liquid | [1] |

| Density | 1.067 g/mL at 20 °C | [1] |

| Boiling Point | 153 °C at 11 mmHg | [1] |

| Refractive Index (n20/D) | 1.623 | [1] |

| Specific Optical Rotation | [α]20/D −59° (c = 5 in methanol) | [1] |

| Optical Purity (ee) | ≥98% (GLC) | [1] |

Core Principle 1: Chiral Resolution via Diastereomeric Salt Formation

The most prevalent application of (S)-NEA is the resolution of racemic mixtures, particularly carboxylic acids and other acidic compounds. The principle relies on the reaction between the racemic analyte and the enantiomerically pure amine base. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by conventional techniques like fractional crystallization.[2][3] Once the less soluble diastereomeric salt is isolated, the chiral amine can be removed by treatment with a base, yielding the enantiomerically pure analyte.[3][4]

References

Methodological & Application

Protocol for Diastereomeric Salt Formation Using (S)-(-)-1-(1-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using the resolving agent (S)-(-)-1-(1-Naphthyl)ethylamine. This classical resolution technique is a robust and scalable method crucial in pharmaceutical development and fine chemical synthesis for the separation of enantiomers. Included are protocols for salt formation, crystallization, and enantiomer liberation, alongside data presentation and workflow visualizations to guide researchers in achieving high enantiomeric purity.

Introduction to Diastereomeric Salt Resolution

Chiral molecules, or enantiomers, are stereoisomers that are non-superimposable mirror images of each other. In a non-chiral environment, they possess identical physical properties, making their separation a significant challenge. Diastereomeric salt formation is a widely employed and effective method for resolving racemic mixtures, which consist of equal amounts of two enantiomers.

The core principle of this technique involves reacting the racemic mixture (a racemic carboxylic acid in this context) with an enantiomerically pure resolving agent, in this case, the chiral base this compound. This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Unlike enantiomers, diastereomers have distinct physical properties, including solubility, melting point, and boiling point. This key difference allows for their separation, most commonly through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation by filtration. Subsequently, the pure enantiomer of the carboxylic acid can be regenerated from the isolated salt.

This compound is a valuable resolving agent due to its rigid structure and the presence of a primary amine group, which readily forms salts with carboxylic acids. Its application is particularly noted in the synthesis of chiral pharmaceuticals and fine chemicals.

Health and Safety

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. This compound is a combustible liquid and can cause skin and eye irritation. Consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Experimental Protocols

This section details the step-by-step procedures for the chiral resolution of a racemic carboxylic acid using this compound. As a representative example, the resolution of a generic racemic carboxylic acid, such as 2-phenylpropionic acid (Ibuprofen), is described. Researchers should note that optimization of solvent, temperature, and stoichiometry may be necessary for different racemic acids.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol outlines the formation of diastereomeric salts and their separation by fractional crystallization.

Materials:

-

Racemic carboxylic acid (e.g., 2-phenylpropionic acid)

-

This compound

-

Methanol (B129727) (or other suitable solvent such as ethanol (B145695) or isopropanol)

-

Erlenmeyer flask

-

Stir bar and magnetic stir plate

-

Heating mantle or water bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution of Racemic Acid: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable volume of methanol at room temperature with stirring. The amount of solvent should be sufficient to fully dissolve the acid.

-

Addition of Resolving Agent: To the stirred solution, add this compound (0.5 to 1.0 equivalents) dropwise at room temperature. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.

-

Induction of Crystallization: Stir the mixture at room temperature. The formation of a precipitate (the less soluble diastereomeric salt) may occur. If no precipitate forms, the solution can be gently warmed to ensure complete dissolution, followed by slow cooling to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can induce crystallization. For further crystallization, the flask can be placed in a refrigerator or an ice bath.

-

Isolation of the Diastereomeric Salt: Once crystallization is complete, collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomeric salt.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization of the Diastereomeric Salt (Optional but Recommended)

To enhance the diastereomeric purity of the isolated salt, a recrystallization step is often beneficial.

Materials:

-

Diastereomeric salt from Protocol 1

-

Methanol (or the same solvent used for crystallization)

-

Clean Erlenmeyer flask

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: In a clean Erlenmeyer flask, suspend the diastereomeric salt in a minimal amount of methanol.

-

Heating: Gently heat the suspension with stirring until all the solid dissolves, creating a saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 3: Liberation of the Enantiomerically Pure Carboxylic Acid

This protocol describes the process of recovering the desired enantiomer from the purified diastereomeric salt.

Materials:

-

Purified diastereomeric salt

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Salt Dissociation: Dissolve the purified diastereomeric salt in water.

-

Acidification: To the aqueous solution, add 2 M HCl dropwise with stirring until the pH of the solution is acidic (pH < 2). This will protonate the carboxylate and break the ionic bond of the salt, causing the free carboxylic acid to precipitate or form an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with a small amount of brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Data Presentation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product. The following tables provide a template for presenting typical data obtained from the resolution of a racemic carboxylic acid.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 153 °C at 11 mmHg |

| Density | 1.067 g/mL at 20 °C |

| Optical Rotation [α]²⁰/D | -59° (c=5 in methanol) |

Table 2: Hypothetical Results for the Resolution of a Racemic Carboxylic Acid

| Step | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |

| Protocol 1: Initial Crystallization | Less Soluble Diastereomeric Salt | 35-45 | 85-95% de |

| Protocol 2: Recrystallization | Purified Diastereomeric Salt | 80-90 | >98% de |

| Protocol 3: Liberation of Free Acid | Enantiomerically Pure Carboxylic Acid | 90-98 | >98% ee |

Note: Yields are based on the theoretical maximum for the separation of one enantiomer (50% of the starting racemic mixture).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the diastereomeric salt resolution process.

Logical Relationship of Chiral Resolution

This diagram outlines the logical progression from a racemic mixture to separated enantiomers.

Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of (S)-(-)-1-(1-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via fractional crystallization of diastereomeric salts is a cornerstone technique in pharmaceutical development and stereochemistry for the separation of enantiomers from a racemic mixture. This method leverages the differential solubility of diastereomeric salts, which are formed by reacting a racemic mixture with a chiral resolving agent. This document provides detailed application notes and protocols for the resolution of racemic 1-(1-Naphthyl)ethylamine to obtain the enantiomerically pure (S)-(-)-1-(1-Naphthyl)ethylamine. The primary resolving agent discussed is L-(+)-tartaric acid, which selectively crystallizes with the (S)-enantiomer.

Principle of Resolution

The resolution of racemic 1-(1-Naphthyl)ethylamine is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, in this case, L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: ((S)-1-(1-Naphthyl)ethylammonium) L-tartrate and ((R)-1-(1-Naphthyl)ethylammonium) L-tartrate. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, the less soluble diastereomeric salt—in this instance, the salt containing the (S)-amine—is induced to crystallize, while the more soluble diastereomer remains in the mother liquor. The crystallized salt is then isolated, and the this compound is liberated, typically by treatment with a base.

Experimental Protocols

The following protocols are based on established methods for the resolution of 1-(1-Naphthyl)ethylamine using tartaric acid. The protocol for obtaining this compound with L-(+)-tartaric acid is adapted from a detailed procedure for its enantiomer.

Protocol 1: Resolution of Racemic 1-(1-Naphthyl)ethylamine to Obtain this compound

This protocol details the fractional crystallization procedure using L-(+)-tartaric acid as the resolving agent.

Materials:

-

Racemic 1-(1-Naphthyl)ethylamine

-

L-(+)-tartaric acid

-

Water

-

Sodium hydroxide (B78521) solution (e.g., 10% w/v)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with stirring capabilities

-

Thermometer

-

Dropping funnel

-

Büchner funnel and flask for vacuum filtration

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In a 100 mL three-neck flask, dissolve 3.75 g (25 mmol) of L-(+)-tartaric acid in 10 mL of water.

-

Heat the mixture to 55°C with stirring until the tartaric acid is completely dissolved.

-

In a separate beaker, prepare a solution of 4.28 g (25 mmol) of racemic 1-(1-Naphthyl)ethylamine in 40 mL of methanol.

-

Slowly add the amine solution to the tartaric acid solution dropwise over a period of 1 hour, maintaining the temperature at 55°C.

-

-

Crystallization:

-

After the addition is complete, maintain the reaction mixture at 55°C with continuous stirring for an additional 3 hours to ensure complete salt formation and equilibration.

-

Slowly cool the mixture to 30°C and continue to stir for 1 hour to promote crystallization of the diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 5 mL of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

The mother liquor, which is enriched in the (R)-enantiomer, can be collected and processed separately if desired.

-

-

Liberation of the Free Amine:

-

Suspend the crystalline diastereomeric salt in approximately 20-30 mL of water.

-

Add a 10% sodium hydroxide solution dropwise with stirring until the solution becomes basic (pH > 10), which will break the salt and liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the liberated this compound with an organic solvent such as dichloromethane (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the enantiomerically enriched this compound.

-

Data Presentation

The following tables summarize the expected quantitative data based on analogous resolution procedures.[1]

Table 1: Reactants and Solvents for Diastereomeric Salt Formation

| Reactant / Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |

| Racemic 1-(1-Naphthyl)ethylamine | 171.24 | 4.28 | 25 | - |

| L-(+)-Tartaric Acid | 150.09 | 3.75 | 25 | - |

| Methanol | - | - | - | 40 |

| Water | - | - | - | 10 |

Table 2: Experimental Conditions and Expected Results for the Resolution of this compound

| Parameter | Value |

| Salt Formation Temperature | 55°C |

| Salt Formation Time | 3 hours |

| Crystallization Temperature | 30°C |

| Crystallization Time | 1 hour |

| Expected Yield of Diastereomeric Salt | ~32-35% |

| Expected Enantiomeric Excess (ee) of this compound | >95% |

Visualizations

The following diagrams illustrate the key processes in the fractional crystallization of diastereomeric salts of this compound.

Caption: Experimental workflow for the resolution of this compound.

Caption: Logical relationship of diastereomeric salt formation and separation.

References

The Pivotal Role of (S)-(-)-1-(1-Naphthyl)ethylamine in Pharmaceutical Synthesis: Applications and Protocols

(S)-(-)-1-(1-Naphthyl)ethylamine , a chiral amine, serves as a critical building block and resolving agent in the synthesis of a variety of pharmaceuticals. Its defined stereochemistry is instrumental in producing enantiomerically pure drugs, thereby enhancing their efficacy and safety profiles. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile compound, with a particular focus on its application in the synthesis of the calcimimetic agent, Cinacalcet (B1662232).

Application in Asymmetric Synthesis

This compound and its enantiomer are widely employed in asymmetric synthesis to introduce chirality, leading to the desired stereoisomer of the final drug product. This is crucial as different enantiomers of a drug can have vastly different pharmacological activities.

One of the most notable applications is in the synthesis of Cinacalcet , a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The (R)-enantiomer of 1-(1-naphthyl)ethylamine (B3023371) is a key intermediate in the synthesis of Cinacalcet.[1]

Role as a Chiral Resolving Agent

This compound is also a highly effective chiral resolving agent. It is used to separate racemic mixtures of acids and other compounds by forming diastereomeric salts that can be separated by crystallization. This classical resolution technique remains a vital and cost-effective method for obtaining enantiomerically pure compounds in pharmaceutical manufacturing.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic and resolution protocols involving 1-(1-naphthyl)ethylamine.

Table 1: Asymmetric Synthesis of (R)-(+)- and this compound

| Starting Material | Catalyst/Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1-(1-Naphthyl)ethanone oxime | Chlorine{--INVALID-LINK--ammonia}(p-cymene)ruthenium(II) / Ammonium (B1175870) formate (B1220265) | Isopropanol (B130326) | 92 | 96.2 | [2] |

| 1-(1-Naphthyl)ethanone oxime | Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II) / Ammonium formate | Isopropanol | 96 | 96.1 | [2] |

Table 2: Chiral Resolution of Racemic 1-(1-Naphthyl)ethylamine

| Resolving Agent | Solvent | Yield of Resolved Amine (%) | Enantiomeric Excess (ee %) of Resolved Amine | Reference |

| D-(-)-Tartaric Acid | Methanol (B129727)/Water | 30 | >95 | [3] |

| R-(-)-Mandelic Acid | Ethanol | - | >99.8 | [4] |

Table 3: Synthesis of Cinacalcet using (R)-(+)-1-(1-Naphthyl)ethylamine

| Reaction Type | Reagents | Yield (%) | Purity (%) | Reference |

| Reductive Amination | 3-[3-(Trifluoromethyl)phenyl]propionaldehyde, NaBH(OAc)₃ | - | - | [5] |

| Reductive Amination | 3-[3-(Trifluoromethyl)phenyl]propenaldehyde, Methanol, then NaBH₄ | 79.4 (of base) | - | [6] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound

This protocol describes the asymmetric reduction of 1-(1-naphthyl)ethanone oxime to produce this compound.[2]

Materials:

-

1-(1-Naphthyl)ethanone oxime

-

Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II)

-

Ammonium formate

-

Isopropanol

-

20% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

In a four-necked flask equipped with a condenser, add 1-(1-naphthyl)ethanone oxime (0.50 mol) and isopropanol (270 ml).

-

Stir the mixture until all solids are dissolved.

-

Bubble nitrogen gas through the solution for 30 minutes.

-

Add the ruthenium catalyst (0.93 mmol).

-

Add distilled ammonium formate (0.9 mol).

-

Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by liquid chromatography.

-

Once the starting material is consumed, add 120 ml of water to the reaction mixture.

-

Adjust the pH to 9 with a 20% sodium carbonate solution.

-

Extract the product with dichloromethane (3 x 150 ml).

-

Combine the organic extracts and wash once with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by distillation.

-

The resulting yellow oily liquid is purified by vacuum distillation to yield this compound.

Protocol 2: Chiral Resolution of Racemic 1-(1-Naphthyl)ethylamine using D-(-)-Tartaric Acid

This protocol outlines the resolution of racemic 1-(1-naphthyl)ethylamine to obtain the (R)-(+)-enantiomer.[3]

Materials:

-

Racemic 1-(1-Naphthyl)ethylamine

-

D-(-)-Tartaric acid

-

Methanol

-

Water

Procedure:

-

In a three-necked flask, dissolve D-(-)-tartaric acid (25 mmol) in water (10 ml) with stirring and heating to 55°C.

-

In a separate flask, prepare a solution of racemic 1-(1-naphthyl)ethylamine (25 mmol) in methanol (40 ml).

-

Add the amine solution dropwise to the tartaric acid solution over 1 hour while maintaining the temperature at 55°C.

-

After the addition is complete, maintain the temperature for an additional 3 hours.

-

Cool the mixture to 30°C and stir for 1 hour to allow for crystallization.

-

Collect the precipitated solid (R)-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate salt by suction filtration.

-

The mother liquor, enriched in the (S)-enantiomer, can be processed separately to recover the other enantiomer.

-

To obtain the free amine, the tartrate salt is treated with a base (e.g., NaOH solution) and extracted with an organic solvent.

Protocol 3: Synthesis of Cinacalcet via Reductive Amination

This protocol describes the synthesis of Cinacalcet from (R)-(+)-1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propionaldehyde.[5]

Materials:

-

(R)-1-(1-Naphthyl)ethylamine hydrochloride

-

3-[3-(Trifluoromethyl)phenyl]propionaldehyde

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol

-

1% HCl solution

-

5% NaOH solution

Procedure:

-

Prepare a solution of (R)-1-(1-naphthyl)ethylamine hydrochloride (4.95 mmol) and 3-[3-(trifluoromethyl)phenyl]propionaldehyde (4.95 mmol) in methanol (10 ml).

-

Stir the solution at 20°C.

-

Add solid sodium triacetoxyborohydride (9.89 mmol) in portions.

-

Continue stirring for 2 hours.

-

Filter any suspended solid and concentrate the solution under reduced pressure.

-

Take up the residue in toluene and wash sequentially with 1% HCl and 5% NaOH.

-

Separate the organic phase and concentrate under reduced pressure to obtain Cinacalcet base.

Visualizations

Cinacalcet Synthesis Workflow

Caption: Workflow for the synthesis of Cinacalcet.

Chiral Resolution Process

Caption: General workflow for chiral resolution.

Cinacalcet's Mechanism of Action: Calcium-Sensing Receptor (CaSR) Signaling

Caption: Simplified CaSR signaling pathway modulated by Cinacalcet.

References

- 1. nbinno.com [nbinno.com]

- 2. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and this compound - Google Patents [patents.google.com]

- 3. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684 [data.epo.org]

- 6. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for Asymmetric Synthesis Employing (S)-(-)-1-(1-Naphthyl)ethylamine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (S)-(-)-1-(1-Naphthyl)ethylamine as a chiral auxiliary in asymmetric synthesis. This versatile auxiliary has proven effective in a range of carbon-carbon bond-forming reactions, offering a reliable method for the stereoselective synthesis of chiral molecules. Its applications are particularly relevant in the fields of pharmaceutical and agrochemical research and development, where the synthesis of enantiomerically pure compounds is often crucial.

Introduction to this compound as a Chiral Auxiliary

This compound is a primary chiral amine that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky naphthyl group provides a well-defined steric environment, effectively shielding one face of the reactive intermediate and leading to high diastereoselectivity. Following the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse, making it a cost-effective and sustainable choice in asymmetric synthesis.

The general strategy for employing a chiral auxiliary like this compound involves three key steps:

-

Attachment: The chiral auxiliary is covalently attached to the substrate, typically through the formation of an amide bond.

-

Diastereoselective Reaction: The chiral substrate undergoes a reaction, such as alkylation, conjugate addition, or a cycloaddition, where the auxiliary directs the formation of one diastereomer in preference to the other.

-

Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched molecule, and the auxiliary is recovered.

Key Applications and Experimental Data

This section details the application of this compound in key asymmetric transformations. The quantitative data from representative examples are summarized in the tables below for easy comparison.

Diastereoselective Alkylation of Amide Enolates

The diastereoselective alkylation of enolates derived from amides of this compound provides a powerful method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is often rationalized by the formation of a rigid chelated intermediate that directs the approach of the electrophile.